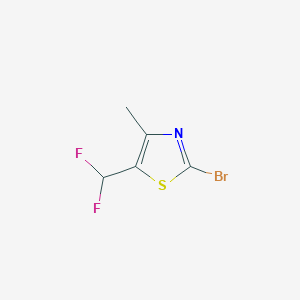

2-Bromo-5-(difluoromethyl)-4-methylthiazole

Description

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF2NS/c1-2-3(4(7)8)10-5(6)9-2/h4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHNDYIZRWKELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-4-methylthiazole typically involves the bromination of 5-(difluoromethyl)-4-methylthiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of 2-Bromo-5-(difluoromethyl)-4-methylthiazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-4-methylthiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-4-methylthiazole has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Agricultural Chemistry: It is explored as a precursor for agrochemicals, including fungicides and herbicides.

Chemical Biology: The compound is utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-4-methylthiazole depends on its specific application In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Halogen and Alkyl Substituents

- 2-Amino-5-bromo-4-methylthiazole (C₄H₅BrN₂S) Molecular weight: 193.06 g/mol . Replaces the difluoromethyl group with an amino (-NH₂) group at position 4. The amino group increases nucleophilicity, making the compound more reactive in substitution reactions compared to the difluoromethyl analog.

- 5-Bromo-2-ethyl-4-methylthiazole (C₆H₈BrNS) Features an ethyl group at position 2 instead of bromine. The absence of fluorine reduces electronegativity, altering reactivity in cross-coupling reactions .

Fluorinated Analogs

- 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (C₁₂H₁₁BrFN₃S₂) Molecular weight: 360.26 g/mol . Incorporates a fluorophenyl hydrazone side chain, increasing complexity and molecular weight. The fluorine atom on the phenyl ring enhances metabolic stability but introduces synthetic challenges due to the need for multi-step functionalization .

- Methyl 2-bromo-5-methylthiazole-4-carboxylate (C₆H₆BrNO₂S) Replaces the difluoromethyl group with a methyl ester (-COOCH₃) at position 5. The ester group introduces polarity, improving solubility in polar solvents. However, it may reduce bioavailability due to faster enzymatic hydrolysis compared to the stable C-F bond in the difluoromethyl analog .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| 2-Bromo-5-(difluoromethyl)-4-methylthiazole | 229.03 | Not reported | Br, CF₂H, CH₃ | 2.1 |

| 2-Amino-5-bromo-4-methylthiazole | 193.06 | Not reported | Br, NH₂, CH₃ | 1.3 |

| 5-Bromo-2-ethyl-4-methylthiazole | 206.10 | Not reported | Br, C₂H₅, CH₃ | 2.8 |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | 236.09 | Not reported | Br, COOCH₃, CH₃ | 1.9 |

*LogP values estimated using ChemDraw software.

- Key Observations: The difluoromethyl group in the target compound increases LogP compared to the amino analog, suggesting better membrane permeability. Ethyl-substituted analogs exhibit higher LogP due to hydrophobic alkyl chains but lack the electronic effects of fluorine .

Biological Activity

2-Bromo-5-(difluoromethyl)-4-methylthiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Bromo-5-(difluoromethyl)-4-methylthiazole involves various chemical reactions that can yield high purity products. The compound can be synthesized through direct arylation methods, which have been optimized for efficiency and yield in recent studies. For example, the introduction of difluoromethyl groups has been shown to enhance the biological activity of thiazole derivatives significantly .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including 2-Bromo-5-(difluoromethyl)-4-methylthiazole. Research indicates that this compound exhibits potent activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of 2-Bromo-5-(difluoromethyl)-4-methylthiazole has been investigated in vitro against several cancer cell lines. Preliminary results suggest that it inhibits cell proliferation significantly, with IC50 values in the low micromolar range. Mechanistic studies indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | 5.0 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-361 Breast | 10.0 | Inhibition of PI3K/Akt/mTOR signaling pathway |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2-Bromo-5-(difluoromethyl)-4-methylthiazole has shown promise as an anti-inflammatory agent. Studies suggest that it may downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling .

Case Studies

- Antimicrobial Efficacy : A study conducted by Sharifzadeh et al. demonstrated that thiazole derivatives, including 2-Bromo-5-(difluoromethyl)-4-methylthiazole, exhibited significant antimicrobial activity against resistant strains of bacteria .

- Cancer Cell Proliferation : In a recent experiment involving MDA-MB-361 breast cancer xenografts, treatment with the compound resulted in substantial tumor growth inhibition compared to control groups .

- Inflammatory Response Modulation : Research investigating the anti-inflammatory properties revealed that treatment with this thiazole derivative led to a marked decrease in inflammatory markers in animal models of induced inflammation .

Q & A

Q. Basic

- PPE : Nitrile gloves, goggles, and fume hoods.

- Storage : Under nitrogen at -20°C to avoid degradation.

- Spill management : Adsorb with vermiculite; neutralize with 10% NaHCO3.

- Disposal : Halogen waste streams per EPA guidelines. Monitor for HF release .

In SAR studies, which substituent modifications most significantly impact bioactivity?

Q. Advanced

- C-4 methyl removal : Reduces logP by ~0.5, impairing membrane penetration.

- C-5 CF2H→CH3 substitution : Abolishes H-bonding (ΔpIC50 = 1.2).

Combinatorial libraries (Ugi-4CR or Suzuki coupling) diversify substituents (e.g., 4-aryl, 5-heteroaryl). High-throughput screening (384-well plates) identifies leads with Hill slopes >1.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.